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Compound of Interest

4-(4-Chlorophenoxy)-3-
Compound Name:
nitropyridine

CAS No.: 919118-79-9

Cat. No.: B8572739

Get Quote

Technical Guide: 4-(4-Chlorophenoxy)-3-
nitropyridine[1]
Executive Summary

4-(4-Chlorophenoxy)-3-nitropyridine is a specialized heterocyclic intermediate critical to the
synthesis of diaryl ether-based pharmacophores.[1] It serves as a structural precursor to 3-
amino-4-(4-chlorophenoxy)pyridine, a scaffold frequently employed in the development of multi-
kinase inhibitors (e.g., targeting VEGFR, PDGFR, and Raf pathways).[1] This guide details the
compound's physicochemical profile, validated synthetic protocols via Nucleophilic Aromatic
Substitution (SNAr), and its downstream utility in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a pyridine ring substituted at the 3-position with a nitro group and at
the 4-position with a 4-chlorophenoxy moiety.[1] The nitro group acts as a critical electron-

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8572739#bc-rfq
https://www.benchchem.com/product/b8572739/docs?utm_src=pdf-body#4-4-chlorophenoxy-3-nitropyridine-chemical-structure-and-properties
https://prepchem.com/4-4-chlorophenoxy-nitrobenzene/
https://prepchem.com/4-4-chlorophenoxy-nitrobenzene/
https://prepchem.com/4-4-chlorophenoxy-nitrobenzene/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8572739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

withdrawing group (EWG), activating the pyridine ring for initial synthesis and serving as a
latent amine functionality for subsequent derivatization.

Descriptor Value

IUPAC Name 4-(4-chlorophenoxy)-3-nitropyridine
Molecular Formula C11H7CIN203

Molecular Weight 250.64 g/mol

Core Scaffold Nitropyridine / Diaryl Ether

) N Nitro (reducible), Chloro (lipophilic), Pyridine
Key Functionalities )
Nitrogen (H-bond acceptor)

CAS Number (Related) 13091-23-1 (Precursor: 4-Chloro-3-nitropyridine)

Structural Visualization

The following diagram illustrates the connectivity and the electronic influence of the nitro group
which activates the C4 position.
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Figure 1: Structural connectivity highlighting the activating nitro group at C3 relative to the ether
linkage at C4.[1]
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Physicochemical Profile

While specific experimental data for this intermediate is often proprietary, the following

properties are derived from validated structural analogs and computational models.

Property Data / Range Notes
Likely pale yellow to orange
Physical State Solid (Crystalline) needles due to nitro
conjugation.[1][2]
Analogous to 4-(4-
] ] ] chlorophenoxy)nitrobenzene
Melting Point 85-95 °C (Predicted) )
(mp 67-70°C) but higher due to
pyridine polarity.[1]
B High solubility in polar aprotic
Solubility DMSO, DMF, Ethyl Acetate .
solvents; low water solubility.
Lipophilic, suitable for
LogP ~3.2 membrane permeability in drug
scaffolds.
o N The nitro group makes the ring
Reactivity Electrophilic (at C2/C6)

electron-deficient.[1]

Synthetic Pathways[1][6][7][9][10][11]

The synthesis of 4-(4-Chlorophenoxy)-3-nitropyridine relies on a robust Nucleophilic

Aromatic Substitution (SNAr).[1] The 3-nitro group is essential; it lowers the LUMO energy of

the pyridine ring, making the 4-chloro substituent highly susceptible to displacement by the

phenoxide nucleophile.

Experimental Protocol: SNAr Coupling

Reagents:

e Substrate: 4-Chloro-3-nitropyridine (1.0 eq)[1]
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e Nucleophile: 4-Chlorophenol (1.1 eq)[1]

e Base: Cesium Carbonate (Cs2CO3) (1.5 eq) or Potassium Carbonate (K2CO3)[1]
e Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Methodology:

e Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
4-chlorophenol (1.1 eq) in anhydrous DMSO (0.5 M concentration).

o Deprotonation: Add Cs2COs (1.5 eq) in a single portion. Stir at room temperature for 15
minutes to generate the phenoxide anion.

o Addition: Add 4-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

e Reaction: Heat the mixture to 80-90 °C for 4—6 hours. Monitor progress via TLC (30%
EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by the
product (Rf ~0.4).

e Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x
volume). A precipitate should form.[3]

« |solation: Filter the solid, wash copiously with water to remove DMSO and inorganic salts.

 Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiOz,
Gradient 10-40% EtOAc in Hexanes).

Reaction Mechanism Visualization[1]
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Figure 2: SNAr mechanism illustrating the addition-elimination pathway facilitated by the nitro
group.[1]

Downstream Applications in Drug Discovery[10]

This compound is rarely the final API; rather, it is a "linchpin" intermediate. The primary
application involves the reduction of the nitro group to an amine, creating a 3-amino-4-
phenoxypyridine core.[1] This core is structurally homologous to the scaffold found in kinase
inhibitors like Sorafenib (though Sorafenib utilizes a carboxamide-pyridine, the diaryl ether logic
is identical).

Functionalization Workflow

e Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride
(Fe/NHa4Cl) or Hydrogenation (H2/Pd-C).[1]

o Product: 4-(4-chlorophenoxy)pyridin-3-amine.[1]

o Urea Formation: The resulting amine is reacted with isocyanates to form urea linkages, a
classic motif for binding to the ATP pocket of kinases (e.g., VEGFR2, BRAF).
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Figure 3: Synthetic workflow from the nitro-intermediate to bioactive kinase inhibitors.[1]
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Safety & Handling (MSDS Summary)

As a nitro-pyridine derivative, this compound requires strict safety adherence.[1]
e Hazards:
o Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][4]
o Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation.
o Sensitization: Potential skin sensitizer.[1]
e Handling Protocols:
o Use only in a chemical fume hood.
o Wear nitrile gloves, safety goggles, and a lab coat.
o Avoid dust formation; use wet-wiping for spills.[1]

o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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